molecular formula C10H12N4 B2636796 2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine CAS No. 1340962-06-2

2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine

Cat. No.: B2636796
CAS No.: 1340962-06-2
M. Wt: 188.234
InChI Key: MGDWOEJECQTOTN-UHFFFAOYSA-N
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Description

2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine is a nitrogen-containing heterocyclic compound featuring a triazolo-pyridine backbone with a cyclobutyl substituent at position 2 and an amine group at position 6. Its molecular formula is C₁₀H₁₃N₅, with a molecular weight of 203.25 g/mol (derived from , adjusted for cyclobutyl substitution). The cyclobutyl group introduces steric bulk and conformational constraints, which may enhance binding specificity to biological targets compared to smaller substituents like methyl or ethyl groups.

Properties

IUPAC Name

2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-8-5-2-6-14-10(8)12-9(13-14)7-3-1-4-7/h2,5-7H,1,3-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDWOEJECQTOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN3C=CC=C(C3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in good-to-excellent yields . The reaction conditions usually involve heating the reactants in dry toluene at 140°C under microwave conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, mechanochemical methods involving the reaction between azinium-N-imines and nitriles in the presence of copper acetate have been developed for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives of the compound can react with nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced triazolopyridine derivatives.

    Substitution: Formation of substituted triazolopyridine derivatives with various functional groups.

Scientific Research Applications

2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases such as cancer and diabetes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
  • Structure : Ethyl group at position 8, amine at position 2.
  • Molecular Formula : C₈H₁₀N₄ (162.19 g/mol ).
  • Key Differences: The reversed substituent positions (amine vs. This compound is reported as a PDE10 inhibitor precursor, suggesting substituent position critically impacts target selectivity .
8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
  • Structure : Chlorine at position 8, methyl at position 4.
  • Molecular Formula : C₇H₇ClN₄ (186.61 g/mol ).
  • Key Differences : Halogenation enhances metabolic stability and binding affinity to enzymes like ALS (acetolactate synthase), as seen in sulfonylurea-like herbicides .
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-amine
  • Structure : Hydrogenated pyridine ring, amine at position 7.
  • Molecular Formula : C₆H₁₀N₄ (138.17 g/mol ).

Substituent Bulk and Steric Effects

2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine
  • Structure : Ethyl at position 2, hydrogenated pyridine.
  • Molecular Formula : C₈H₁₄N₄ (166.22 g/mol ).
  • Key Differences : The ethyl group is smaller than cyclobutyl, offering less steric hindrance. Hydrogenation may improve bioavailability but reduce planarity critical for intercalation in DNA-targeted therapies .
2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine
  • Structure : Cyclobutyl at position 2, amine at position 8.
  • Key Advantages : The cyclobutyl group’s rigidity and bulk may enhance selectivity for hydrophobic binding pockets in enzymes (e.g., mGlu5 receptors) compared to linear alkyl chains .

Antimicrobial and Anticancer Potential

  • 2-Cyclobutyl Derivatives : highlights derivatives like N-(2-cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3,5-dimethylbenzamide as candidates for anticancer screening, with molecular weights ~320 g/mol. The cyclobutyl group may improve tumor cell line selectivity .
  • Carbonitrile Analogs : [1,2,4]Triazolo[1,5-a]pyridine-8-carbonitriles exhibit antifungal and antioxidant activities, suggesting the amine group in 2-cyclobutyl derivatives could be modified to enhance these properties .

Enzyme Inhibition

  • PDE10 and mGlu5 Targets: Substituent position (e.g., 2 vs. 8) dictates activity. For example, 8-cyano derivatives act as mGlu5 negative allosteric modulators, while 2-ethyl analogs target PDE10 .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Solubility (mg/mL)
This compound 203.25 2.1 ~0.5 (PBS)
8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine 162.19 1.8 ~1.2 (PBS)
8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine 186.61 2.5 ~0.3 (PBS)
5,6,7,8-Tetrahydro derivative 138.17 1.2 ~2.0 (PBS)

*Estimated using fragment-based methods.

Biological Activity

2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine is a heterocyclic compound that belongs to the class of triazolopyridines. Its structure features a triazole ring fused to a pyridine ring with a cyclobutyl substituent. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an enzyme inhibitor and therapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets.

Target Enzymes:

  • Janus Kinases (JAKs): This compound has been shown to inhibit JAK1 and JAK2, which are crucial in signal transduction pathways related to inflammation and cell proliferation.
  • Phosphodiesterase (PDE): Similar compounds have been reported to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase activity, which plays a role in various signaling pathways.

Biological Activities

The compound's biological activities can be categorized based on its potential therapeutic applications:

1. Anti-inflammatory Activity:
Studies suggest that the inhibition of JAKs by this compound may reduce inflammatory responses, making it a candidate for treating inflammatory diseases.

2. Anticancer Potential:
Research indicates that compounds with similar structures exhibit anti-proliferative effects on cancer cell lines. The inhibition of kinases involved in cell growth and proliferation could position this compound as a potential anticancer agent.

3. Enzyme Inhibition:
The compound is being explored for its ability to inhibit various enzymes involved in metabolic pathways, which could have implications for conditions like type 2 diabetes and cardiovascular diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolopyridine derivatives. The presence of the cyclobutyl group is significant as it influences the binding affinity and pharmacokinetic properties of the compound. Variations in substituents at different positions on the triazole or pyridine rings can lead to changes in potency and selectivity against specific targets.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:

Compound Target IC50 (nM) Biological Activity
Compound AJAK150Inhibition of inflammatory cytokines
Compound BJAK270Reduction in cell proliferation
Compound CPDE30Enhanced cAMP levels

Case Studies

In vivo studies have demonstrated the efficacy of related compounds in mouse models. For instance:

  • Study on Inflammatory Models: Administration of a derivative showed significant reduction in IL-17A production in a mouse model induced by IL-18/23, indicating potential for treating autoimmune conditions .
  • Cancer Xenograft Models: Compounds similar to this compound exhibited tumor growth inhibition in xenograft models, supporting their anticancer potential .

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